molecular formula C21H21F3N2O B13409777 1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one CAS No. 76691-04-8

1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one

Katalognummer: B13409777
CAS-Nummer: 76691-04-8
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: JNBPYPPEXHHADE-JQIJEIRASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one is a synthetic enone derivative featuring a phenyl group at position 1, a piperazine ring substituted with a 3-(trifluoromethyl)phenyl group at position 3, and an α,β-unsaturated ketone backbone. The trifluoromethyl (-CF₃) group is a common bioisostere known to enhance metabolic stability, lipophilicity, and binding affinity in medicinal chemistry .

Eigenschaften

CAS-Nummer

76691-04-8

Molekularformel

C21H21F3N2O

Molekulargewicht

374.4 g/mol

IUPAC-Name

(E)-1-phenyl-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]but-2-en-1-one

InChI

InChI=1S/C21H21F3N2O/c1-16(14-20(27)17-6-3-2-4-7-17)25-10-12-26(13-11-25)19-9-5-8-18(15-19)21(22,23)24/h2-9,14-15H,10-13H2,1H3/b16-14+

InChI-Schlüssel

JNBPYPPEXHHADE-JQIJEIRASA-N

Isomerische SMILES

C/C(=C\C(=O)C1=CC=CC=C1)/N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Kanonische SMILES

CC(=CC(=O)C1=CC=CC=C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one typically follows a route involving:

  • Formation of a substituted 2-propen-1-one (chalcone-like) intermediate by condensation of aromatic ketones and substituted acetophenones.
  • Subsequent nucleophilic substitution or addition of the piperazine moiety to the intermediate enone.
  • Incorporation of the trifluoromethyl group via trifluoromethylated aromatic precursors or trifluoromethylation reagents.

This approach is supported by patent literature describing similar 2-propen-1-one derivatives and their functionalization for pharmaceutical and agrochemical applications.

Preparation of the 2-Buten-1-one Intermediate

The key intermediate, a 3-aryl-2-buten-1-one, is synthesized by an aldol condensation or Claisen–Schmidt condensation between an aromatic ketone and a substituted acetophenone. The reaction conditions involve:

  • Use of a base catalyst (e.g., sodium hydroxide, potassium tert-butoxide).
  • Organic solvents such as toluene or aqueous-organic biphasic systems.
  • Controlled temperature to favor the formation of the α,β-unsaturated ketone.

For example, reacting 3-(trifluoromethyl)acetophenone with benzaldehyde derivatives yields the corresponding chalcone intermediate. The reaction may be conducted in the presence or absence of additives to improve yield and selectivity.

Step Reagents Conditions Outcome
1 Aromatic ketone + substituted acetophenone Base catalyst, organic solvent, room temperature to reflux Formation of 3-aryl-2-buten-1-one intermediate

Trifluoromethyl Group Incorporation

The trifluoromethyl group on the phenyl ring is typically introduced by:

  • Using commercially available 3-(trifluoromethyl)phenylpiperazine as a reagent.
  • Alternatively, trifluoromethylation can be performed via reagents such as trifluoromethanesulfinate salts (CF3SO2Na) in the presence of triphenylphosphine and silver fluoride catalysts.
  • One-pot synthesis methods have been reported where trifluoromethyl amines are generated directly from piperazine derivatives and trifluoromethylation reagents under mild conditions.
Step Reagents Conditions Outcome
3 Piperazine + CF3SO2Na + PPh3 + AgF MeCN solvent, 50 °C, 5 h Trifluoromethylated piperazine derivative

Purification and Characterization

After synthesis, purification is typically achieved by:

  • Column chromatography using ethyl acetate/petroleum ether mixtures.
  • Crystallization techniques to isolate pure compounds.
  • Characterization by NMR, MS, and sometimes X-ray crystallography to confirm structure and purity.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Description Reference
Aldol condensation Aromatic ketone + substituted acetophenone, base, solvent Formation of 3-aryl-2-buten-1-one intermediate
Piperazine addition 3-aryl-2-buten-1-one + 3-(trifluoromethyl)phenylpiperazine, MeCN, 50 °C Michael addition to introduce piperazinyl group
Trifluoromethylation CF3SO2Na, PPh3, AgF, MeCN, 50 °C One-pot synthesis of trifluoromethylated amines
Purification Column chromatography, crystallization Isolation of pure compound

Research Findings and Notes

  • The synthetic route is adaptable for various substituted aromatic ketones and piperazine derivatives, allowing structural diversification.
  • The use of trifluoromethylation reagents such as sodium trifluoromethanesulfinate in the presence of triphenylphosphine and silver fluoride is a modern, efficient approach to introduce CF3 groups under mild conditions.
  • Patent literature supports the feasibility of these methods for scale-up and industrial application, particularly for pharmaceutical intermediates.
  • Polymorphic forms of related trifluoromethylated piperazine compounds have been characterized by X-ray diffraction, highlighting the importance of crystallization conditions in final product quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperazines, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Comparison of Trifluoromethyl-Substituted Compounds
Compound ID/Name Core Structure Substituent(s) Yield (%) Molecular Weight (ESI-MS, [M+H]⁺) Source
Target Compound Enone-Piperazine 3-(Trifluoromethyl)phenyl N/A ~437.4 (estimated) -
1-(3-(Trifluoromethyl)phenyl)urea (11e) Urea-Thiazole 3-(Trifluoromethyl)phenyl 86.7 534.1
(Z)-Silane derivative (6s) Enone-Siloxy 4-(Trifluoromethyl)phenyl 63 ~384.4 (estimated)
Compound 48B Enone-Propargylamine 4-(Trifluoromethyl)phenyl 98 ~327.3 (calculated)
  • Substituent Position: The target compound’s 3-(trifluoromethyl)phenyl group (meta-substitution) contrasts with the 4-(trifluoromethyl)phenyl (para-substitution) in compounds 6s and 48B.
  • Synthetic Efficiency : Yields for trifluoromethyl-containing compounds vary widely. Compound 48B achieves 98% yield via propargylamine addition, whereas the silane derivative (6s) yields 63%, suggesting that steric hindrance or reaction mechanisms (e.g., cyclization vs. substitution) impact efficiency .
Table 2: Halogenated and Electron-Deficient Analogs
Compound ID Core Structure Substituent(s) Yield (%) Molecular Weight (ESI-MS, [M+H]⁺)
11b Urea-Thiazole 3,5-Dichlorophenyl 83.7 534.2
11c Urea-Thiazole 3-Chloro-4-fluorophenyl 88.9 518.1
11k Urea-Thiazole 4-Chloro-3-(trifluoromethyl)phenyl 88.0 568.2
  • Electron-Withdrawing Groups : Chloro and fluoro substituents (e.g., 11b, 11c) may enhance binding to electron-rich targets but reduce solubility compared to trifluoromethyl groups. Compound 11k, combining -Cl and -CF₃, shows a higher molecular weight (568.2) and comparable yield (88.0%), indicating additive effects on synthesis .

Functional Group Variations

  • Enone vs. Urea Backbones: The target’s enone system differs from urea-based analogs (e.g., 11a–11o). Ureas often exhibit strong hydrogen-bonding capacity, while enones may engage in covalent interactions or serve as Michael acceptors. This distinction could influence pharmacokinetics or mechanism of action .
  • Piperazine vs. Propargylamine : The target’s piperazine ring provides rigidity and basicity, whereas compound 48B’s propargylamine introduces linearity and alkyne reactivity. Piperazine derivatives are more common in CNS-targeting drugs due to their ability to cross the blood-brain barrier .

Computational and Structural Insights

For example:

  • The trifluoromethyl group’s electron-withdrawing nature could be modeled to assess its impact on ligand-receptor interactions.
  • Piperazine conformation might be analyzed via docking studies to optimize steric fit in target binding pockets .

Biologische Aktivität

1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one is a compound of significant interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a trifluoromethyl group, which is known to enhance biological activity in various contexts. Its IUPAC name reflects its intricate design, which is crucial for its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing piperazine moieties have been shown to possess antimicrobial properties. Studies suggest that the trifluoromethyl group can enhance the potency of these compounds against various pathogens.
  • CNS Activity : The piperazine ring is often associated with central nervous system (CNS) effects, including anxiolytic and antidepressant activities. The presence of the trifluoromethyl group may further modulate these effects by altering receptor interactions.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of 1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one. Key observations include:

  • Trifluoromethyl Group : This substituent significantly impacts lipophilicity and electronic properties, enhancing binding affinity to target proteins.
  • Piperazine Derivatives : Variations in the piperazine substituents can lead to different pharmacological profiles. For instance, alterations in the position or nature of substituents on the piperazine ring have been linked to changes in potency against specific biological targets.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antituberculosis Screening : A study highlighted a related piperidinol compound that demonstrated notable anti-tuberculosis activity with an MIC of 1.5 μg/mL. The structural similarity suggests potential for 1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one in similar applications .
  • CNS Effects : Research indicates that derivatives of piperazine can exhibit significant CNS effects, including anxiety reduction and mood enhancement. These effects are often attributed to their interaction with serotonin receptors and other neurotransmitter systems .
  • Antimicrobial Properties : A compound structurally similar to 1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one showed promising antimicrobial activity, suggesting that this class of compounds could be further explored for therapeutic applications against resistant strains .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (μg/mL)Reference
PiperidinolAntituberculosis1.5
Trifluoromethyl PiperazineCNS EffectsN/A
Similar CompoundAntimicrobialVaries

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one, and how are reaction conditions optimized?

  • Methodology :

  • The synthesis involves multi-step protocols, including nucleophilic substitution for piperazine coupling and ketone formation via Claisen-Schmidt condensation. Controlled temperature (e.g., 60–80°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions.
  • Purification typically employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC .
    • Key Data :
  • Yield optimization often requires stoichiometric adjustments (e.g., 1.2 equivalents of piperazine derivatives) and pH control during workup .

Q. How is the compound’s structural integrity validated, and what analytical techniques ensure purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., coupling constants for α,β-unsaturated ketone protons at δ 6.5–7.5 ppm) and piperazine substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 405.18).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by area normalization) .

Advanced Research Questions

Q. What experimental and computational strategies elucidate the compound’s interactions with serotonin receptors (e.g., 5-HT1A/5-HT2A)?

  • Methodology :

  • Radioligand Binding Assays : Competitive displacement studies using [³H]-8-OH-DPAT (5-HT1A) and [³H]-ketanserin (5-HT2A) quantify IC₅₀ values. Membrane preparations from transfected HEK293 cells are standard .
  • Molecular Docking : AutoDock Vina (with Lamarckian genetic algorithm) predicts binding poses. The trifluoromethyl group enhances hydrophobic interactions in receptor pockets, while the piperazine nitrogen forms hydrogen bonds with Asp3.32 (5-HT1A) .
    • Key Data :
  • Docking scores (e.g., Vina score −9.2 kcal/mol for 5-HT1A) correlate with in vitro affinity (IC₅₀ ~50 nM) .

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) impact biological activity and metabolic stability?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Analog libraries are synthesized via parallel synthesis (e.g., Suzuki-Miyaura coupling for aryl variations).
  • Microsomal Stability Assays : Incubation with liver microsomes (human/rat) quantifies half-life (t₁/₂) via LC-MS. Fluorine substitution reduces CYP450-mediated oxidation, enhancing metabolic stability .
    • Key Data :
  • Methoxyphenyl analogs show 2-fold lower potency (5-HT1A IC₅₀ ~120 nM) compared to trifluoromethyl derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.